molecular formula C6H13NO3 B578448 N-Methyl-D-proline monohydrate CAS No. 1217447-61-4

N-Methyl-D-proline monohydrate

Cat. No. B578448
M. Wt: 147.174
InChI Key: IXBKFJZWNAVSHW-NUBCRITNSA-N
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Description

“N-Methyl-D-proline monohydrate” is a compound with the molecular formula C6H13NO3 . It has an average mass of 147.172 Da and a mono-isotopic mass of 147.089539 Da . It is a derivative of proline, a naturally occurring amino acid .


Synthesis Analysis

The synthesis of N-Methyl-D-proline monohydrate and its analogs has been discussed in various studies . For instance, L/D-proline and its derivatives have been used as catalysts in a wide range of reactions . A recent one-pot chiral synthesis used L/D-proline as a Lewis base, in the presence of a chiral auxiliary group, to synthesize substituted isoxazoline-N-oxides .


Molecular Structure Analysis

The molecular structure of N-Methyl-D-proline monohydrate consists of one defined stereocenter . The compound is a proline derivative and a tertiary amino compound .


Chemical Reactions Analysis

Proline and its isomers, including N-Methyl-D-proline, are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity . They have been used in asymmetric Mannich reactions for chiral β-aminocarbonyls, aldehyde aldol reactions for the synthesis of erythrose equivalents, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Methyl-D-proline monohydrate include an average mass of 147.172 Da and a mono-isotopic mass of 147.089539 Da . The melting point ranges from 114 - 116 °C .

Scientific Research Applications

Food-Related Precursors and Aroma Generation

N-Methyl-D-proline derivatives, particularly when combined with carbohydrates, are significant in food chemistry for their role as precursors in the generation of thermally generated aromas. The crystal structure analysis of N-(1-deoxy-β-D-fructopyranos-1-yl)-L-proline monohydrate, a compound related to N-Methyl-D-proline monohydrate, has shown that its carbohydrate rings adopt specific conformations conducive to aroma generation. This is due to the extensive hydrogen bonding network formed by all hydroxyl and carboxyl oxygen atoms, ammonium groups, and water molecules, which plays a crucial role in the formation of these aromas (Mossine, Barnes, & Mawhinney, 2007).

Conformational Design in Peptides

Research has explored the potential of N-methylated amino acids, such as N-Methyl-D-proline, as substitutes for prolines in cyclic peptides to introduce β-turn structures and cis-peptide bonds. This substitution can recover side-chain functionalities, which may enhance binding selectivity or tune pharmacological properties of cyclic peptides. Such modifications could lead to significant advancements in the design of peptide-based therapeutics (Laufer, Chatterjee, Frank, & Kessler, 2009).

Enzymatic Reactions and Substrate Specificity

Studies on monomeric sarcosine oxidase, which catalyzes the oxidation of secondary amino acids including L-proline, have provided insights into the enzymatic mechanisms and substrate specificity. These studies reveal the importance of ionizable groups in enzyme-substrate complexes and charge-transfer interactions, which are crucial for understanding the enzymatic oxidation of amino acids like N-Methyl-D-proline (Zhao & Jorns, 2002).

Structural and Conformational Insights

Research into the incorporation of cis- and trans-4,5-difluoromethanoprolines into polypeptides has shed light on the effects of substituted prolines on protein backbone conformation. Such studies are crucial for understanding how modifications to proline, such as methylation, can influence the folding and structure of peptides and proteins, potentially leading to new approaches in protein engineering and design (Kubyshkin et al., 2012).

Supramolecular Architectures

Investigations into the crystal structures of compounds like N-acetyl-L-proline monohydrate reveal the diverse supramolecular architectures that can be formed through hydrogen bonding and other non-covalent interactions. Understanding these structures provides a foundation for exploring the self-assembly and molecular recognition properties of N-Methyl-D-proline derivatives in various scientific and technological applications (Rajalakshmi et al., 2013).

Safety And Hazards

When handling N-Methyl-D-proline monohydrate, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKFJZWNAVSHW-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719853
Record name 1-Methyl-D-proline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-D-proline monohydrate

CAS RN

1217447-61-4
Record name 1-Methyl-D-proline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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